2,3,5,6-tetrafluoro-N-(4-phenoxyphenyl)-4-(trifluoromethyl)aniline
Description
2,3,5,6-Tetrafluoro-N-(4-phenoxyphenyl)-4-(trifluoromethyl)aniline is a fluorinated aniline derivative characterized by a tetrafluoro-substituted aromatic ring, a trifluoromethyl group at the 4-position, and an N-bound 4-phenoxyphenyl substituent. Its high fluorination suggests applications in materials science and pharmaceuticals, where such groups enhance stability, lipophilicity, and intermolecular interactions .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-N-(4-phenoxyphenyl)-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F7NO/c20-14-13(19(24,25)26)15(21)17(23)18(16(14)22)27-10-6-8-12(9-7-10)28-11-4-2-1-3-5-11/h1-9,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCAQCKXQKTZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrafluoro-N-(4-phenoxyphenyl)-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of nitro groups into the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Fluorination: Introduction of fluorine atoms using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Coupling Reaction: Formation of the final product through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetrafluoro-N-(4-phenoxyphenyl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium iodide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have indicated that compounds similar to 2,3,5,6-tetrafluoro-N-(4-phenoxyphenyl)-4-(trifluoromethyl)aniline exhibit significant anticancer properties. For instance, derivatives with trifluoromethyl groups have shown promising results against various cancer cell lines. In a study involving N-aryl-oxadiazol-2-amines, certain derivatives demonstrated percent growth inhibitions (PGIs) exceeding 85% against several cancer types .
Antimicrobial Properties : The compound's structural features may also confer antimicrobial activity. Research has shown that fluorinated compounds can exhibit enhanced activity against bacteria and fungi due to their ability to disrupt microbial membranes .
Material Science Applications
Fluorinated Polymers : The incorporation of this compound into polymer matrices can improve the thermal stability and chemical resistance of materials. Fluorinated compounds are known for their hydrophobic properties which can be beneficial in coatings and sealants .
Liquid Crystals : The unique electronic properties of this compound make it a candidate for use in liquid crystal displays (LCDs). Its ability to influence the alignment of liquid crystals can lead to improved performance in display technologies .
Environmental Applications
Fluorinated Compounds in Environmental Studies : The stability of fluorinated compounds raises concerns regarding their environmental impact. Studies focus on the degradation pathways of such compounds in various ecosystems. Understanding these pathways is crucial for assessing the environmental risks associated with their use .
Case Studies
- Anticancer Research Study :
- Material Science Application Study :
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluoro-N-(4-phenoxyphenyl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds:
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline (CAS 65183-2-98%) Substituents: Tetrafluoro + trifluoromethyl. Applications: Precursor for amides (e.g., 3,3-dimethylbutanamide synthesis via acyl chloride reactions) .
PPDPD (Pyrazoline Derivative) Structure: Incorporates the 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl group into a pyrazoline core. Key Properties: Exhibits solid-state fluorescence (λmax 430 nm, quantum yield 41.3%) due to C-H···F hydrogen bonds that restrict non-radiative decay .
4-[4-(4-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline (Compound #3 in ) Structure: Ether-linked tetrafluoroaniline dimer. Key Differences: Symmetric ether linkages vs. the asymmetric phenoxyphenyl substitution in the target compound. Biological studies indicate antiproliferative effects, highlighting the role of ether groups in activity .
3-Chloro-2,6-dinitro-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline
- Structure : Nitro and chloro substituents enhance electrophilic reactivity.
- Contrast : The target compound lacks nitro groups, likely reducing reactivity in electrophilic substitutions but improving stability .
Physicochemical Properties
Key Differentiators
- Phenoxyphenyl vs.
- Fluorination Pattern: The tetrafluoro substitution distinguishes it from mono- or difluoro anilines (), enhancing electron-withdrawing effects and resistance to metabolic degradation.
Biological Activity
2,3,5,6-Tetrafluoro-N-(4-phenoxyphenyl)-4-(trifluoromethyl)aniline is a fluorinated organic compound with significant potential in various biological applications. Its unique chemical structure, characterized by multiple fluorine substituents and phenyl groups, contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₁₀F₇N₁O
- Molar Mass : 401.28 g/mol
- CAS Number : 1024213-49-7
- Boiling Point : 185°C to 187°C
- Refractive Index : 1.43
The biological activity of this compound can be attributed to its ability to interact with various biological targets due to its lipophilicity and electronic properties imparted by the fluorine atoms. The compound is known to exhibit the following activities:
- Antimicrobial Activity : Studies have shown that fluorinated compounds can enhance antimicrobial efficacy due to increased membrane permeability and interaction with microbial enzymes.
- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial functions and altering cell signaling pathways.
Biological Activity Data Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Inhibition of specific enzymes |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The mechanism was attributed to the disruption of bacterial cell membranes facilitated by the compound's lipophilic nature.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The IC50 values were determined to be in the micromolar range, suggesting a potent anticancer effect. The study highlighted the potential for developing this compound as a lead in anticancer drug discovery.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,3,5,6-tetrafluoro-N-(4-phenoxyphenyl)-4-(trifluoromethyl)aniline?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example, halogenated intermediates (e.g., octafluorotoluene derivatives) are reacted with 4-phenoxyaniline under controlled conditions. Key steps include:
- Use of anhydrous solvents (e.g., ethanol or acetic acid) to avoid hydrolysis of fluorinated intermediates.
- Temperature control (e.g., 70–100°C) to balance reaction rate and selectivity.
- Catalytic use of acids (e.g., HCl) to facilitate amine coupling .
Q. How should fluorinated aniline derivatives be stored to ensure stability?
- Storage Protocol :
- Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation and photodegradation.
- Avoid exposure to moisture; use desiccants in storage containers.
- Monitor stability via periodic NMR to detect decomposition (e.g., amine oxidation to nitro groups) .
Q. What analytical techniques are critical for characterizing fluorine substitution patterns?
- Key Methods :
- X-ray crystallography : Resolves spatial arrangement of fluorine atoms and hydrogen bonding (e.g., C–H···F interactions in solid-state packing) .
- Mass spectrometry (HRMS) : Confirms molecular weight and detects fragmentation patterns unique to polyfluorinated aromatics.
- DSC/TGA : Assess thermal stability, with fluorinated compounds typically showing high decomposition temperatures (>200°C) .
Advanced Research Questions
Q. How does fluorine substitution influence electronic properties in catalytic or photophysical applications?
- Mechanistic Insight :
- Fluorine’s electron-withdrawing effect reduces the HOMO-LUMO gap, enhancing charge-transfer properties. For example, in pyrazoline derivatives, fluorine substitution increases quantum yield by suppressing non-radiative decay via restricted molecular rotation .
- In catalysis, fluorine enhances electrophilicity at the aromatic core, facilitating cross-coupling reactions (e.g., C–H activation) .
Q. What strategies mitigate phase separation or low solubility in fluorinated aromatic systems?
- Approaches :
- Co-solvent systems : Use mixed solvents (e.g., DCM/hexafluoroisopropanol) to improve solubility.
- Derivatization : Introduce polar auxiliaries (e.g., sulfonate groups) temporarily during synthesis .
- Crystallography-guided design : Modify substituent positions to disrupt symmetric packing (e.g., meta-fluorine vs. para-fluorine arrangements) .
Q. How can enantiomeric purity be maintained during auxiliary-based synthesis?
- Best Practices :
- Use chiral auxiliaries (e.g., 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline) under mild conditions (≤100°C) to prevent racemization.
- Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.
- Remove auxiliaries via hydrolysis at low temperatures (0–5°C) to preserve stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
